molecular formula C7H7ClN2O2 B1482343 4-Chloro-6-(oxetan-3-yloxy)pyrimidine CAS No. 1598358-04-3

4-Chloro-6-(oxetan-3-yloxy)pyrimidine

Cat. No.: B1482343
CAS No.: 1598358-04-3
M. Wt: 186.59 g/mol
InChI Key: PDKKNVALNSZXKV-UHFFFAOYSA-N
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Description

“4-Chloro-6-(oxetan-3-yloxy)pyrimidine” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a pyrimidine derivative, which is a class of compounds that includes several important biomolecules like Vitamin B3 and certain nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxetane ring, which is a four-membered cyclic ether .

Scientific Research Applications

  • DNA Photoproduct Repair Mechanisms

    • Research has highlighted the role of 4-Chloro-6-(oxetan-3-yloxy)pyrimidine in DNA photoproduct repair. Studies suggest that (6-4) photoproducts, significant DNA lesions induced by solar UV radiation, can be repaired through pathways involving oxetane intermediates. This repair mechanism is crucial for maintaining genomic integrity and preventing mutagenesis caused by UV radiation. Quantum-chemical calculations have provided insights into the repair process, including the possibility of a non-oxetane repair mechanism, which is consistent with structural data from the (6-4) photolyase enzyme (Domratcheva & Schlichting, 2009).
  • Role in Anticancer Drug Synthesis

    • This compound is a significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis and optimization have been a topic of research, aiming to enhance the yield and efficiency of production. This compound serves as a crucial building block in the development of new therapeutic agents targeting cancer (Kou & Yang, 2022).
  • Pyrimidine Derivatives in Medicinal Chemistry

    • Pyrimidine derivatives, including this compound, play a significant role in medicinal chemistry. They are involved in various biological processes at the cellular level and have been used in the synthesis of novel compounds with analgesic and anti-inflammatory activities. The structure of these derivatives and their biological effects are of considerable interest in the development of new pharmaceuticals (Muralidharan, James Raja, & Deepti, 2019).
  • Optical and Electronic Properties

    • The electronic structure and optical properties of pyrimidine derivatives, including this compound, are studied for their applications in nonlinear optics (NLO) and electronic devices. These studies involve density functional theory (DFT) and time-dependent DFT (TDDFT) to explore structural parameters, electronic properties, and NLO characteristics. Such research has implications for high-tech applications, particularly in optoelectronics (Hussain et al., 2020).

Future Directions

The future directions for research on “4-Chloro-6-(oxetan-3-yloxy)pyrimidine” and similar compounds could include the development of new synthetic methods, exploration of their reactivity in various chemical reactions, investigation of their mechanisms of action, and assessment of their safety and hazards .

Properties

IUPAC Name

4-chloro-6-(oxetan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-1-7(10-4-9-6)12-5-2-11-3-5/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKKNVALNSZXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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